

# Toxicological profile and safety data for 1,3,7-Trimethyluric acid

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## Compound of Interest

Compound Name: 1,3,7-Trimethyluric acid

Cat. No.: B1664534

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An In-depth Technical Guide on the Toxicological Profile and Safety of **1,3,7-Trimethyluric Acid**

## Introduction

**1,3,7-Trimethyluric acid**, also known as 8-oxo-caffeine, is a purine alkaloid and a minor metabolite of caffeine (1,3,7-trimethylxanthine) in humans.[1][2][3] Its formation is a result of C-8 oxidation of caffeine, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] As a metabolite of one of the most widely consumed dietary ingredients globally, understanding the toxicological and safety profile of **1,3,7-trimethyluric acid** is pertinent for researchers in toxicology, pharmacology, and drug development.[2][3] The metabolic ratio of **1,3,7-trimethyluric acid** to caffeine has been explored as a potential biomarker for assessing the activity of certain CYP enzymes, such as CYP3A.[5][6] This document provides a comprehensive overview of the available safety and toxicological data for **1,3,7-Trimethyluric acid**.

## Physicochemical Properties

The fundamental chemical and physical properties of **1,3,7-Trimethyluric acid** are summarized below. These characteristics are essential for understanding its behavior in biological systems and for designing toxicological studies.

Property	Value	Reference(s)
IUPAC Name	1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione	[7]
Synonyms	8-oxo Caffeine, TMU, 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione	[7][8]
CAS Number	5415-44-1	[8]
EC Number	226-507-9	[7][8]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>4</sub> O <sub>3</sub>	[8]
Molecular Weight	210.19 g/mol	[8]
Physical State	Solid. White to Pale Beige.	[8]
Melting Point	≥300°C	[8]
Boiling Point	476.7°C at 760mmHg	[8]
Solubility	DMSO (Slightly, Heated), Methanol (Slightly, Heated). 5.5 mg/mL at 15 °C.	[8][9]
Partition Coefficient (logP)	-0.37	[8]

## Toxicological Profile

The toxicological properties of **1,3,7-trimethyluric acid** have not been thoroughly investigated. [10] Most available information is derived from safety data sheets (SDS) and limited acute toxicity studies.

## Acute Toxicity

Limited data is available regarding the acute toxicity of **1,3,7-trimethyluric acid**. An oral LD<sub>50</sub> in rats has been reported, suggesting low acute toxicity via the oral route.

Test Type	Species	Route	Dose	Toxic Effects	Reference(s)
LD <sub>50</sub> (Lethal Dose, 50%)	Rat	Oral	>2 g/kg (>2000 mg/kg)	Details of toxic effects not reported other than lethal dose value.	[5][11]

## Genotoxicity and Mutagenicity

There is a significant lack of specific studies evaluating the genotoxic or mutagenic potential of **1,3,7-trimethyluric acid**. Standard assays such as the bacterial reverse mutation test (Ames test) or in vitro chromosomal aberration tests have not been reported in the available literature for this specific compound.

## Carcinogenicity

**1,3,7-Trimethyluric acid** is not listed as a carcinogen by major regulatory and research agencies.[7]

- IARC (International Agency for Research on Cancer): Substance is not listed.[7]
- NTP (National Toxicology Program): Substance is not listed.[7]
- OSHA (Occupational Safety & Health Administration): Substance is not listed.[7]

## Pharmacokinetics and Metabolism (ADME)

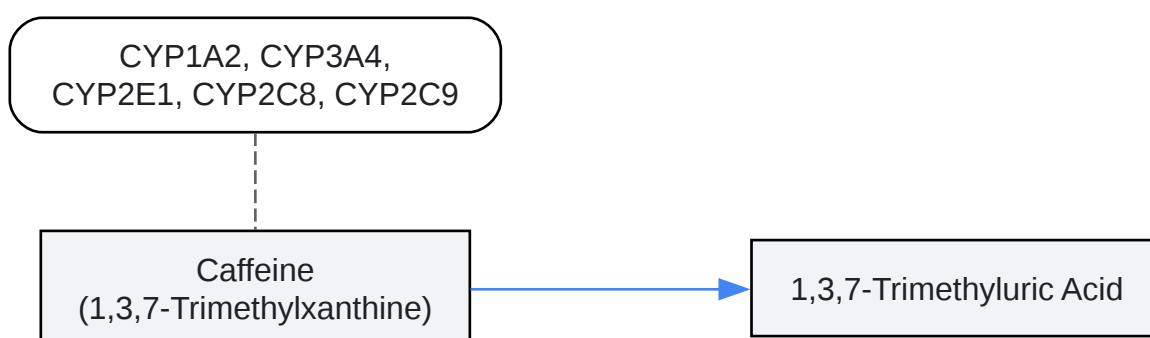
### Metabolism of Caffeine to 1,3,7-Trimethyluric Acid

**1,3,7-Trimethyluric acid** is a human xenobiotic metabolite formed from caffeine.[9] The primary degradation of caffeine in humans involves N-demethylation and ring oxidation.[12] The formation of **1,3,7-trimethyluric acid** is a result of the C-8 oxidation of the caffeine molecule.[4] This metabolic reaction is catalyzed by several cytochrome P450 isoforms in the liver.

The key enzymes involved in this biotransformation are:

- CYP1A2[1][13][14]
- CYP3A4[1][13][14]
- CYP2E1[1][14]
- CYP2C8[1][13][14]
- CYP2C9[1][13][14]

The metabolic ratio of **1,3,7-trimethyluric acid** to its parent compound, caffeine, is being investigated as a potential biomarker to characterize the in-vivo activity and variability of CYP3A enzymes.[6][15]



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*Caffeine Metabolism to **1,3,7-Trimethyluric Acid**.*

## Safety and Hazard Information

According to available Safety Data Sheets (SDS), **1,3,7-trimethyluric acid** is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7][10] However, some sources suggest it may cause irritation to mucous membranes and the upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[10]

## First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[8][10]
- Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. [10]
- Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention. [10]

## Personal Protective Equipment (PPE)

When handling **1,3,7-trimethyluric acid**, especially in an R&D setting, appropriate personal protective equipment should be used. This includes chemical-impermeable gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area to avoid dust formation and inhalation.[8]

## Experimental Protocols

While specific, detailed experimental reports for the toxicological evaluation of **1,3,7-trimethyluric acid** were not available in the searched literature, this section outlines the standard methodologies that would be employed for key toxicological endpoints.

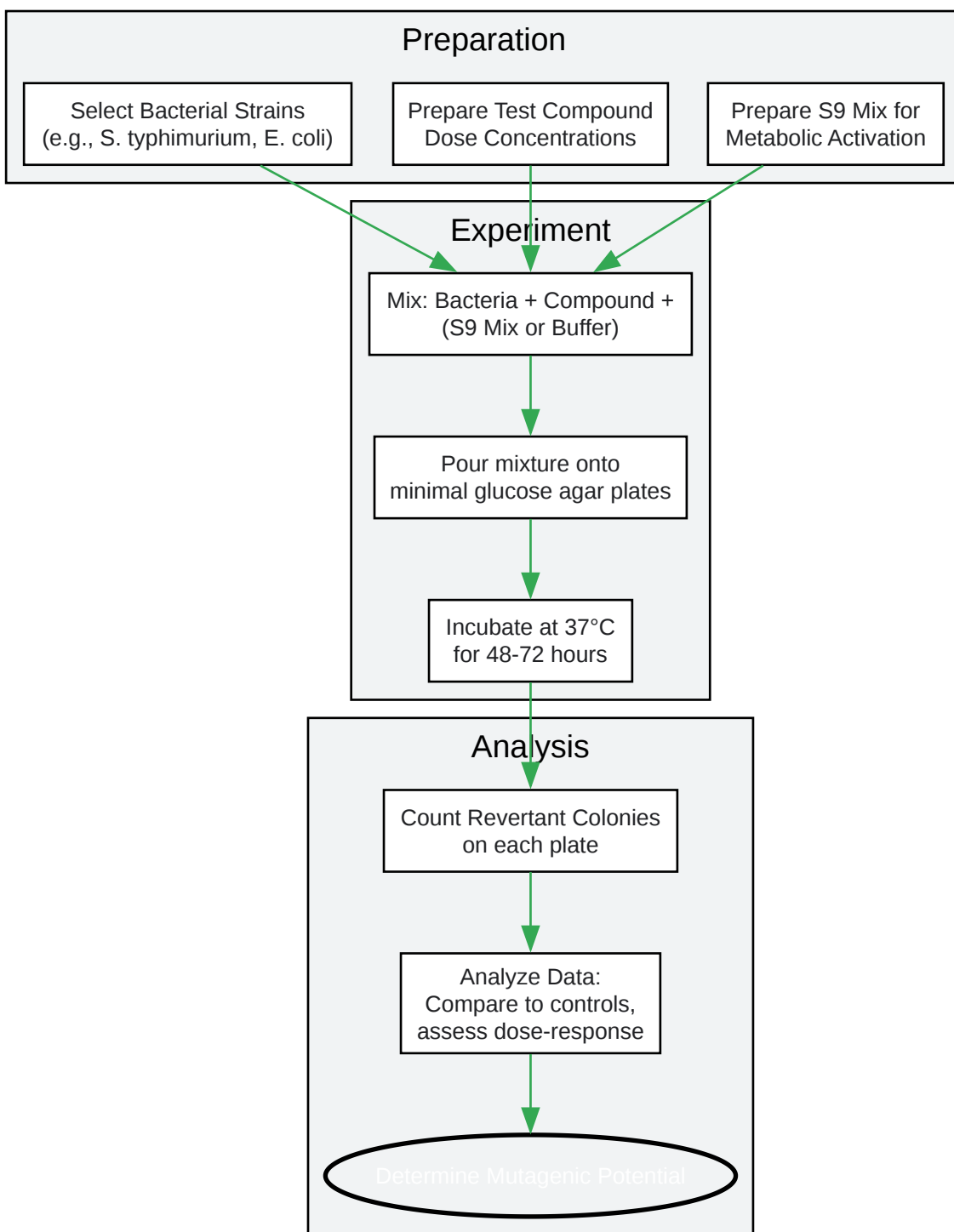
### Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance. It uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize a specific amino acid (histidine for *Salmonella*, tryptophan for *E. coli*). The test evaluates a substance's ability to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology Outline:

- Strain Selection: Use a minimum of five strains, typically *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA, to detect different types of mutations (e.g., frameshift, base-pair substitutions).[16]

- **Metabolic Activation:** Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism.[\[16\]](#)
- **Dose Selection:** A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some toxicity but not kill the majority of the bacteria.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (vehicle) controls. This can be done using the plate incorporation or pre-incubation method.[\[17\]](#)
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative control.



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*Generalized Workflow for an Ames Test.*

## Acute Oral Toxicity Study (e.g., OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity. It involves the administration of the test substance to animals in a stepwise procedure using a small number of animals per step.

### Methodology Outline:

- **Animal Selection:** Healthy, young adult rodents (typically rats) of a single sex are used for the initial step.
- **Housing and Fasting:** Animals are housed in appropriate conditions and fasted prior to dosing (food, but not water, is withheld).
- **Dose Administration:** The test substance is administered in a single dose by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information.
- **Observation:** Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Observations continue daily for a total of 14 days.
- **Stepwise Procedure:** The outcome of the first step (e.g., mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested. This continues until the appropriate hazard classification can be determined.
- **Pathology:** At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

## Conclusion

**1,3,7-Trimethyluric acid** is a minor human metabolite of caffeine. The available toxicological data is limited, with an acute oral LD<sub>50</sub> in rats of >2000 mg/kg, suggesting low acute toxicity.<sup>[5]</sup><sup>[11]</sup> It is not classified as a carcinogen by IARC, NTP, or OSHA.<sup>[7]</sup> However, comprehensive studies on its genotoxicity, chronic toxicity, and other toxicological endpoints are lacking in the



public domain. Safety data sheets indicate a potential for irritation, and standard laboratory precautions are recommended when handling the compound.[10] Its primary relevance to researchers currently lies in its role in caffeine metabolism and its potential use as a biomarker for CYP450 enzyme activity.[6] Further investigation is required to fully characterize its toxicological profile.

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